molecular formula C6H8Cl2O B1616573 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane CAS No. 7556-13-0

7,7-Dichloro-2-oxabicyclo[4.1.0]heptane

Cat. No.: B1616573
CAS No.: 7556-13-0
M. Wt: 167.03 g/mol
InChI Key: WCQNTBPEVRZQMG-UHFFFAOYSA-N
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Description

Contextualization of gem-Dichlorocyclopropanes in Contemporary Organic Synthesis

gem-Dichlorocyclopropanes are a class of chemical compounds characterized by a cyclopropane (B1198618) ring bearing two chlorine atoms attached to the same carbon atom. These structures are highly valued in modern organic synthesis due to their inherent ring strain and the versatile reactivity of the dichloromethylene group. researchgate.net They serve as key building blocks for a wide array of more complex molecular architectures, including other types of cyclopropanes, heterocyclic compounds, and even aromatic systems. researchgate.net The synthesis of gem-dichlorocyclopropanes is most commonly achieved through the addition of dichlorocarbene (B158193) to an alkene. acs.orgfinechem-mirea.ru This reaction is often facilitated by phase-transfer catalysis, which allows for high yields even with less reactive alkenes. acs.org The resulting gem-dichlorocyclopropane derivatives can then undergo a variety of transformations, making them powerful intermediates in the construction of natural products and pharmacologically active molecules. researchgate.netfinechem-mirea.ru

Significance of Oxabicyclic Systems in Chemical Research

Oxabicyclic systems are compounds that feature a bridged ring structure containing at least one oxygen atom. These motifs are of significant interest in chemical research due to their presence in numerous biologically active natural products and their utility as synthetic intermediates. The inherent strain in the bicyclic framework can be harnessed to drive a variety of chemical transformations. acs.org Transition metal-catalyzed reactions, in particular, have been extensively developed to perform stereo-, regio-, and chemoselective operations on oxabicyclic alkenes, providing efficient routes to a diverse range of carbocyclic and heterocyclic structures that are not easily accessible through traditional methods. acs.orgacs.org The ability of the oxygen atom to coordinate with metal catalysts often plays a crucial role in directing the stereochemical outcome of these reactions. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7556-13-0

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

7,7-dichloro-2-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H8Cl2O/c7-6(8)4-2-1-3-9-5(4)6/h4-5H,1-3H2

InChI Key

WCQNTBPEVRZQMG-UHFFFAOYSA-N

SMILES

C1CC2C(C2(Cl)Cl)OC1

Canonical SMILES

C1CC2C(C2(Cl)Cl)OC1

Other CAS No.

7556-13-0

Origin of Product

United States

Physicochemical Properties of 7,7 Dichloro 2 Oxabicyclo 4.1.0 Heptane

The properties of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane are summarized in the table below. These properties are crucial for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₆H₈Cl₂O
Molecular Weight 167.03 g/mol nih.govmatrix-fine-chemicals.com
IUPAC Name This compound nih.govmatrix-fine-chemicals.com
CAS Number 7556-13-0 orgsyn.org
Appearance Liquid sigmaaldrich.com
Boiling Point 74-76 °C at 8 mmHg orgsyn.org
Refractive Index n25/D 1.4974–1.4983 orgsyn.org

Reactivity Profiles and Mechanistic Elucidation of 7,7 Dichloro 2 Oxabicyclo 4.1.0 Heptane

Cyclopropane (B1198618) Ring Transformations

The inherent strain of the three-membered ring in 7,7-dichloro-2-oxabicyclo[4.1.0]heptane is a primary driver for its reactivity. This strain can be relieved through various ring-opening pathways, often induced by bases or nucleophiles.

Base-Induced Ring Opening Reactions

The presence of the gem-dichloro group on the cyclopropane ring significantly influences its susceptibility to base-induced reactions. These reactions can proceed through different mechanistic pathways, leading to a variety of rearranged products.

In the presence of a base, this compound undergoes an electrocyclic ring-opening reaction. nih.gov This transformation is a consequence of the molecule's significant ring strain. nih.gov When treated with sodium methoxide (B1231860) in dimethylformamide (DMF), the compound rearranges to form an olefinic acetal (B89532). nih.gov This outcome is in contrast to the typical "Bakstad ring opening" observed for some other gem-dichlorocyclopropanes, suggesting that the high strain in the bicyclic system of this compound favors the electrocyclic pathway. nih.gov The formation of the olefinic acetal is supported by ¹H NMR spectroscopy, which shows characteristic signals for the olefinic and acetal protons. nih.gov

Table 1: Reaction Conditions and Products of Base-Induced Ring Opening

ReactantReagents and ConditionsMajor Product Type
This compound4 eq. NaOCH₃ in DMF at 0°COlefinic Acetal
General 2-alkoxy-1,1-dichlorocyclopropanes4 eq. NaOCH₃ in DMF at -10°CAcetylenic Acetal

While this compound itself yields an olefinic acetal, the formation of acetylenic acetals is a known reaction pathway for other 2-alkoxy-1,1-dichlorocyclopropanes under basic conditions. nih.gov The mechanism for the formation of these acetylenic acetals involves a multi-step process. nih.gov Initially, the gem-dichlorocyclopropane undergoes deprotonation under basic conditions, leading to the formation of a highly unstable cyclopropyl (B3062369) anion. nih.gov This anion rapidly rearranges to a cyclopropene (B1174273) intermediate. nih.gov These cyclopropenes are highly reactive and are readily attacked by nucleophiles such as methanol (B129727) or methoxy (B1213986) groups, leading to the final acetylenic acetal product. nih.gov

Nucleophilic Substitution Reactions and Reactivity Considerations

The reactivity of this compound in nucleophilic substitution reactions is influenced by the electronic effects of the oxygen atom in the bicyclic system. The electron-withdrawing nature of the oxygen atom leads to a lower reactivity in nucleophilic substitutions compared to its non-oxygenated analogue, 7,7-dichlorobicyclo[4.1.0]heptane.

While comprehensive studies on a wide range of nucleophilic substitution reactions for this specific compound are not extensively documented, its reaction with strong nucleophiles/bases like butyllithium (B86547) has been reported. Treatment of this compound with butyllithium at low temperatures, followed by quenching with methanol, results in the formation of endo-7-chloro-2-oxabicyclo[4.1.0]heptane. dss.go.th This indicates a metal-halogen exchange followed by protonation. Furthermore, reaction with butyllithium followed by the addition of mercuric chloride yields bis(endo-7-(exo-7-chloro-2-oxabicyclo[4.1.0]heptyl))mercury, demonstrating the formation of an organometallic intermediate. dss.go.th

For comparison, the parent compound, 7,7-dichlorobicyclo[4.1.0]heptane, which has a higher ring strain, exhibits greater reactivity in nucleophilic substitutions and solvolysis reactions. It reacts with organic anions, such as methoxide, to yield ring-opened products.

Reactions Involving the gem-Dichlorocyclopropane Moiety

The gem-dichlorocyclopropane unit is a key functional group that can participate in various transformations, although the specifics for this compound are not as broadly detailed as for its carbocyclic counterpart.

Electrophilic Addition Pathways

The potential for electrophilic addition to the cyclopropane ring of this compound is a plausible but not extensively documented reaction pathway. In general, cyclopropane rings can act as nucleophiles and undergo ring-opening upon attack by an electrophile. However, the presence of the two electron-withdrawing chlorine atoms on the C7 carbon would be expected to deactivate the cyclopropane ring towards electrophilic attack.

Metal-Catalyzed Transformations (e.g., Hydrogenolysis, Alkene Additions)

Metal-catalyzed reactions significantly expand the synthetic utility of this compound. These transformations often involve the cleavage of the carbon-chlorine bonds or the strained cyclopropane ring.

Hydrogenolysis: Catalytic hydrogenolysis of the gem-dichloro group is a key transformation. Research has shown that under specific conditions with nickel-based catalysts, this compound can be selectively reduced. This process is instrumental in producing the corresponding monochlorocyclopropanes, which are valuable synthetic intermediates. The choice of catalyst and reaction conditions is crucial to control the extent of reduction and prevent over-reduction or ring-opening.

Alkene Additions: Metal-catalyzed additions to alkenes represent another facet of the compound's reactivity. These reactions typically proceed through the formation of a reactive intermediate generated by the action of the metal catalyst on the dichlorocyclopropane ring. The resulting species can then be trapped by various alkenes to form more complex adducts, thereby creating new carbon-carbon bonds and expanding the molecular framework.

Below is a table summarizing representative metal-catalyzed transformations.

TransformationCatalyst SystemProduct TypeRef.
HydrogenolysisNickel-based catalystsMonochlorocyclopropanes
Alkene AdditionGeneric Metal CatalystsAlkene Adducts

Intramolecular Rearrangement Studies

The inherent ring strain in this compound makes it susceptible to various intramolecular rearrangements, particularly under thermal or base-catalyzed conditions. These reactions often involve the cleavage of the three-membered ring.

One notable rearrangement occurs upon treatment with strong bases, such as sodium methoxide in dimethylformamide (DMF). unit.no Under these conditions, the compound can undergo an electrocyclic ring-opening to yield olefinic products. unit.no This transformation is driven by the relief of the significant strain energy associated with the cyclopropane ring. Studies on related gem-dichlorocyclopropanes indicate that such ring-openings can lead to the formation of allenes or other unsaturated systems, depending on the substrate and reaction conditions. For this compound, the reaction with sodium methoxide at 0°C has been specifically studied to optimize the yield of the resulting ring-opened product. unit.no

ReactantConditionsKey TransformationProduct ClassRef.
This compoundSodium Methoxide, DMF, 0°CElectrocyclic Ring-OpeningOlefinic compounds unit.no

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is fundamental to controlling the outcome of reactions involving this compound. This involves identifying the key reactive intermediates and understanding the stereochemical course of the reactions.

The chemical transformations of this compound are mediated by a variety of short-lived, high-energy intermediates.

Dichlorocarbene (B158193): The synthesis of the title compound itself provides insight into one of the most important related intermediates. It is typically prepared by the addition of dichlorocarbene (:CCl₂) to 3,4-dihydro-2H-pyran. orgsyn.orgorgsyn.org Dichlorocarbene is a highly reactive electrophilic species. unit.no

Cyclopropyl Anions: In the presence of strong bases, deprotonation can potentially occur, although this is less common than elimination or ring-opening pathways for gem-dihalocyclopropanes.

Cyclopropenes and Vinyl Carbenes: Upon elimination of HCl from the corresponding monochloro-derivative or via other pathways from the dichloro-compound, a highly strained cyclopropene intermediate can be formed. Studies on the analogous non-oxa compound, 7,7-dichlorobicyclo[4.1.0]heptane, have shown that cyclopropene intermediates can undergo isomerization to vinyl carbenes. researchgate.net These carbenes can then participate in a variety of subsequent reactions, including rearrangements and insertions. The presence of the oxygen atom in the 2-position likely influences the stability and subsequent reaction pathways of these intermediates compared to the carbocyclic analogue.

IntermediatePrecursor/Generation MethodSubsequent ReactionsRef.
DichlorocarbeneReaction of chloroform (B151607) with a strong baseAddition to alkenes (e.g., dihydropyran) unit.noorgsyn.org
CyclopropeneElimination from a monochlorocyclopropaneIsomerization to vinyl carbenes researchgate.net
Vinyl CarbeneRearrangement of a cyclopropeneRearrangements, insertions researchgate.net

The stereochemistry of reactions involving this compound is a critical aspect of its chemistry.

The formation of the compound via dichlorocarbene addition to dihydropyran has stereochemical implications. The addition of singlet carbenes to alkenes is a concerted [2+1] cycloaddition that proceeds with the retention of the alkene's stereochemistry. unit.no

Furthermore, reactions at the bicyclic core are influenced by the steric environment of the ring system. For instance, the approach of reagents can be directed to the exo or endo face of the molecule, leading to stereoisomeric products. Studies on related bicyclo[4.1.0]heptane systems have demonstrated that the stereoselectivity of additions and rearrangements is highly dependent on the nature of the reactants and the reaction conditions. For example, in related systems, halomethoxylation reactions show pronounced anti-stereoselectivity. researchgate.net While direct studies on the stereoselectivity of this compound are less common, the principles derived from analogous structures are crucial for predicting reaction outcomes.

Synthetic Utility and Transformative Applications of 7,7 Dichloro 2 Oxabicyclo 4.1.0 Heptane

Building Blocks for Complex Molecular Architectures

The inherent ring strain and the presence of the reactive dichlorocyclopropane moiety make 7,7-dichloro-2-oxabicyclo[4.1.0]heptane an excellent starting material for constructing intricate molecular designs. The strategic cleavage and rearrangement of its bicyclic system open pathways to a variety of more complex structures.

The reactivity of this compound facilitates its transformation into other bicyclic and polycyclic frameworks. A key reaction is the ring opening of the cyclopropane (B1198618) moiety, which can be induced under various conditions. For instance, treatment with basic reagents can lead to different products compared to acyclic analogs, a phenomenon attributed to the influence of ring strain.

One notable transformation is the rearrangement to form bicyclo[3.2.0]heptane derivatives. This skeletal reorganization involves a contraction of the six-membered ring and an expansion of the three-membered ring, often proceeding through a carbene intermediate. Furthermore, thermal or silver ion-catalyzed rearrangements of analogous 7,7-dihalobicyclo[4.1.0]heptane systems can lead to cycloheptene derivatives, highlighting the potential for ring expansion reactions.

Intramolecular photocycloaddition reactions of related 2-(alkenyloxy)cyclohex-2-enones can produce oxabicyclo[2.1.1]hexane and oxabicyclo[3.2.0]heptane systems, demonstrating the accessibility of various fused ring structures from precursors conceptually related to the tetrahydropyran portion of this compound. acs.org

The ring-opening of this compound provides access to valuable functionalized monocyclic compounds. A significant application is its conversion to 2H-3,4-dihydropyran-5-carboxaldehyde. unit.no This transformation involves the cleavage of the cyclopropane ring and represents a key step in converting the bicyclic starting material into a functionalized dihydropyran, a versatile intermediate in its own right.

These dihydropyran derivatives are valuable in organic synthesis. For example, 3,4-dihydro-2H-pyran-2-carboxaldehyde is utilized in the synthesis of potent adenosine A2A and A3 receptor agonists. nih.govnih.gov The aldehyde functionality allows for further chemical manipulation, enabling its incorporation into larger, more complex molecules with potential pharmaceutical applications. The synthesis of functionalized dihydropyrans can also be achieved through organocatalytic methods, and these products can be further transformed into various carbocycles and heterocycles. rsc.org

Derivatization and Functionalization Strategies

The chemical reactivity of this compound is dominated by the dichlorocyclopropane ring and the ether linkage. A primary functionalization strategy involves the reduction of the dichloro moiety. Reductive dehalogenation can be achieved using various reagents to yield the corresponding monochloro- or dechlorinated bicyclic ether.

Nucleophilic substitution reactions at the C7 position are also a viable strategy for derivatization. The chlorine atoms can be displaced by a range of nucleophiles, although such reactions can be complex and may be accompanied by ring-opening. The choice of solvent is critical in these reactions, with polar aprotic solvents like dimethylformamide (DMF) often employed to enhance the reactivity of the nucleophile.

Another key functionalization pathway is the controlled ring opening of the cyclopropane. As mentioned, this can lead to dihydropyran derivatives. The conditions of the ring-opening reaction can be tuned to favor different products. For instance, due to significant ring strain, this compound can undergo electrocyclic ring-opening under basic conditions to yield olefinic acetals. unit.no

Starting MaterialReagent/ConditionProductReaction Type
This compoundBase2H-3,4-Dihydropyran-5-carboxaldehydeRing Opening
This compoundSodium Methoxide (B1231860) in DMFOlefinic Acetal (B89532)Electrocyclic Ring Opening
Analogous 7,7-Dihalobicyclo[4.1.0]heptanesHeat or Silver IonsCycloheptene derivativesRearrangement
Analogous 7,7-Dichlorobicyclo[4.1.0]heptaneBaseBicyclo[3.2.0]heptane derivativesSkeletal Reorganization

Comparative Analysis with Related Bicyclic Systems

The synthetic utility of this compound is best understood through a comparative lens, examining its reactivity and applications alongside structurally similar bicyclic systems. Key points of comparison include its carbocyclic analogue, 7,7-dichlorobicyclo[4.1.0]heptane, and the corresponding dibromo derivatives. These comparisons reveal the nuanced effects of the heteroatom and the nature of the halogen on the stability, reactivity, and ultimate synthetic transformations of these strained ring systems.

The introduction of an oxygen atom into the six-membered ring to form the 2-oxabicyclo[4.1.0]heptane framework significantly influences the molecule's properties compared to its carbocyclic counterpart, 7,7-dichlorobicyclo[4.1.0]heptane. The ether linkage can alter the ring strain and electronic distribution, which in turn affects the propensity and pathways of ring-opening reactions. For instance, reactions of 7,7-dichlorobicyclo[4.1.0]heptane with bases in nonpolar media can lead to rearrangements of the resulting cyclopropene (B1174273) intermediate. In contrast, the presence of the oxygen atom in this compound can direct reaction pathways differently, potentially favoring alternative skeletal rearrangements or influencing the stability of intermediates.

The nature of the halogen atoms at the 7-position also plays a critical role in the reactivity of these bicyclic systems. Generally, carbon-bromine bonds are weaker than carbon-chlorine bonds, making the dibromo derivatives more reactive in certain transformations. For example, the reduction of gem-dibromocyclopropanes often proceeds under milder conditions than their dichloro counterparts. This difference in reactivity can be exploited for selective transformations. Studies on the thermal rearrangement of 7,7-dihalobicyclo[4.1.0]hept-3-enes provide a model for understanding these differences, where the fundamental processes of cyclopropane ring opening are influenced by the halogen present.

Skeletal rearrangements are a hallmark of the chemistry of bicyclo[4.1.0]heptane systems, driven by the release of ring strain. These rearrangements can be initiated by thermal, acidic, or basic conditions and often proceed through carbenic or ionic intermediates. The presence of the oxygen atom and the specific halogens can influence the facility and outcome of these rearrangements. For example, acid-promoted ring opening of 7,7-dichloro-1-trimethylsilyloxybicyclo[4.1.0]heptane derivatives leads to the formation of cycloheptenones, a transformation that is sensitive to the substitution pattern on the bicyclic frame. researchgate.net The heteroatom in this compound can be expected to influence the electronics and stability of any cationic intermediates, thereby directing the rearrangement pathways.

The following interactive table provides a comparative overview of these related bicyclic systems, highlighting key differences in their properties and reactivity.

CompoundKey Structural FeatureInfluence on ReactivityCommon Transformations
This compound Oxygen heteroatom in the six-membered ring.Alters ring strain and electronic distribution; can direct rearrangement pathways.Ring-opening reactions, skeletal rearrangements.
7,7-Dichlorobicyclo[4.1.0]heptane Carbocyclic six-membered ring.Serves as a baseline for understanding the effect of the heteroatom.Ring-opening, rearrangements to cycloheptadiene derivatives, formation of cyclopropene intermediates. researchgate.net
7,7-Dibromo-2-oxabicyclo[4.1.0]heptane Oxygen heteroatom and bromine substituents.Weaker C-Br bonds lead to higher reactivity in certain reactions compared to the dichloro analogue.More facile ring-opening and rearrangement reactions.
7,7-Dibromobicyclo[4.1.0]heptane Carbocyclic ring and bromine substituents.Higher reactivity than the dichloro-carbocyclic analogue.Thermal rearrangements, silver-assisted transformations. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 7,7 Dichloro 2 Oxabicyclo 4.1.0 Heptane

Conformational Analysis and Strain Energy Calculations

The fusion of a cyclopropane (B1198618) ring to a six-membered oxacyclohexane ring in 7,7-dichloro-2-oxabicyclo[4.1.0]heptane introduces significant ring strain, a key determinant of its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are pivotal in quantifying this strain and exploring the molecule's conformational landscape.

The oxacyclohexane ring in this bicyclic system can theoretically adopt several conformations, such as chair, boat, and twist-boat forms. The fusion of the dichlorocyclopropane ring, however, imposes substantial conformational constraints. Molecular dynamics (MD) simulations, though not specifically reported for this exact compound, have been employed for related bicyclic systems to explore their dynamic behavior and conformational possibilities.

Table 1: Estimated Strain Energies of Related Bicyclic Compounds

Compound Estimated Strain Energy (kcal/mol)
Bicyclo[4.1.0]heptane 15-20
7,7-Dichlorobicyclo[4.1.0]heptane > 20 (estimated)

Note: The values for the dichlorinated compounds are estimations based on the known strain of the parent bicycloalkane and the expected electronic and steric contributions of the substituents.

Reaction Pathway Modeling and Transition State Characterization

The significant ring strain in this compound makes it susceptible to ring-opening reactions, a key aspect of its reactivity that has been explored through computational modeling. Under basic conditions, for instance, the reaction of this compound leads to different products compared to its acyclic counterparts, a phenomenon attributed to the influence of ring strain on the reaction pathway.

Theoretical modeling of these reaction pathways allows for the identification of intermediates and the characterization of transition states, including the calculation of their activation energies. A common reaction for gem-dichlorocyclopropanes is thermal isomerization, which often proceeds through a unimolecular concerted chlorine-atom migration and ring-opening mechanism. While a specific transition state analysis for this compound is not extensively detailed, this general mechanism is considered applicable.

Computational studies on the thermal isomerization of related systems, such as tricyclo[4.1.0.0(2,7)]heptane, have shown that interconversions between ring systems can proceed through various intermediates with defined activation barriers for different stereochemical pathways. These studies lend support to the feasibility of skeletal rearrangements in bicyclic systems that include cyclopropane rings.

Electronic Structure Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure of this compound and predicting its reactivity. DFT calculations on related bicyclo[4.1.0]heptane derivatives provide insights into charge distribution and frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

These calculations typically reveal a significant polarization of the C-Cl bonds, with an accumulation of negative charge on the chlorine atoms. The HOMO is generally associated with the strained C-C bonds of the cyclopropane ring, making these bonds susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the antibonding orbitals of the C-Cl bonds, indicating that these sites are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity, with a smaller gap generally signifying higher reactivity.

Table 2: Predicted Electronic Properties of a Model Bicyclo[4.1.0]heptane System

Property Predicted Value
HOMO Energy -6.5 eV (estimated)
LUMO Energy +1.2 eV (estimated)
HOMO-LUMO Gap 7.7 eV (estimated)

Note: These are estimated values for a model system and would be influenced by the specific placement of the oxygen atom and chlorine atoms in this compound.

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Predicted Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the alkane framework are predicted to appear in the 2850-3000 cm⁻¹ region. A notable absorption band corresponding to the C-Cl stretching vibration would likely be observed in the lower frequency region, around 700-800 cm⁻¹. The presence of the ether linkage (C-O-C) would give rise to a strong stretching vibration in the 1000-1200 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C-H (alkane) stretch 2850 - 3000
C-O (ether) stretch 1000 - 1200

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its structure. The proton NMR spectrum would show complex multiplets for the methylene and methine protons of the bicyclic framework. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and chlorine atoms. Similarly, the carbon NMR spectrum would display distinct signals for each carbon atom, with the carbon atom bonded to the two chlorine atoms (C7) appearing at a significantly downfield chemical shift. While specific DFT-predicted NMR chemical shifts for this molecule are not readily available, they can be calculated and are a powerful tool for structural elucidation.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methodologies are fundamental in confirming the identity and structural features of 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane. These techniques provide detailed information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR data for this compound reveals characteristic signals corresponding to the different protons in the molecule. The reported ¹H-NMR spectrum shows multiplets in the regions of 1.1-1.9 ppm and 3.1-3.9 ppm. The signals in the 1.1-1.9 ppm range are attributed to the five protons of the cyclohexane ring, while the multiplet between 3.1 and 3.9 ppm corresponds to the three protons on the carbon atoms adjacent to the oxygen atom in the oxabicyclo ring structure sigmaaldrich.com.

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
1.1-1.9m5HCyclohexane ring protons
3.1-3.9m3HProtons on carbons adjacent to oxygen

Note: "m" denotes a multiplet, indicating complex spin-spin coupling between neighboring protons.

¹³C NMR Spectroscopy: As of the latest available data, specific experimental ¹³C NMR data for this compound has not been reported in the reviewed literature. However, analysis of the closely related compound, 7,7-dichlorobicyclo[4.1.0]heptane, provides insight into the expected chemical shifts. For this analogous structure, the carbon of the dichlorocyclopropane ring (C7) appears at approximately 67.4 ppm, while the other carbons of the cyclohexane ring resonate at 18.9, 20.2, and 25.8 ppm oc-praktikum.de. It is anticipated that the introduction of the oxygen atom in the 2-position of the bicyclic system in this compound would induce shifts in the signals of the neighboring carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that are indicative of its structure.

The presence of C-H stretching vibrations from the alkane framework is confirmed by strong absorptions at 2960 and 2930 cm⁻¹ sigmaaldrich.com. A significant band at 1100 cm⁻¹ is characteristic of the C-O-C stretching vibration of the ether functional group within the oxabicyclo ring. The absorptions at 730 and 710 cm⁻¹ are attributed to the C-Cl stretching vibrations of the dichlorocyclopropane ring sigmaaldrich.com.

Wavenumber (cm⁻¹)Interpretation
2960, 2930C-H stretching (alkane)
1100C-O-C stretching (ether)
730, 710C-Cl stretching

Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography)

Gas Chromatography (GC) is a widely employed technique for the separation and purity analysis of volatile compounds like this compound. This method allows for the separation of the target compound from any impurities or byproducts from a synthesis reaction.

In studies involving the synthesis of similar dichlorocyclopropane derivatives, GC has been used to assess the purity of the final product oc-praktikum.de. For instance, the analysis of 7,7-dichloronorcarane, a structurally related compound, utilized a capillary column (e.g., SE-54) with a Flame Ionization Detector (FID). The temperature program typically involves an initial oven temperature followed by a gradual increase to a final temperature to ensure the separation of all components. While specific retention times for this compound are not widely published and are dependent on the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), the technique is crucial for confirming the presence of a single, pure compound.

Emerging Research Frontiers and Future Perspectives

Development of Asymmetric Synthetic Strategies

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis. For 7,7-dichloro-2-oxabicyclo[4.1.0]heptane, which possesses chiral centers, the development of asymmetric synthetic strategies is a key frontier. While direct enantioselective synthesis of the title compound is not yet widely reported, research on related systems provides a clear roadmap for future advancements.

The primary approach to inducing stereoselectivity is through the asymmetric dichlorocyclopropanation of the precursor olefin, 3,4-dihydro-2H-pyran. This is most effectively pursued using chiral phase-transfer catalysis (PTC). Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, create a chiral environment that can differentiate between the two faces of the double bond during the addition of dichlorocarbene (B158193). These catalysts form a chiral ion pair with the trichloromethanide anion (CCl₃⁻), which then delivers the dichlorocarbene to the substrate in an enantioselective manner. Significant progress has been made in designing bifunctional catalysts that incorporate hydrogen-bonding groups like phenols, amides, or ureas to enhance stereocontrol through secondary interactions. mdpi.comunimi.it

Another powerful strategy for asymmetric cyclopropanation involves transition metal catalysis, particularly with rhodium(II) complexes. Chiral dirhodium(II) tetracarboxylates are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation. researchgate.net For instance, adamantylglycine-derived dirhodium complexes have been used to synthesize trifluoromethyl-substituted cyclopropanes with excellent enantioselectivity (up to 98% ee). organic-chemistry.org Adapting such methodologies to suitable precursors for this compound represents a promising avenue for future research.

Table 1: Chiral Catalysts in Asymmetric Cyclopropanation and Related Reactions
Catalyst TypeChiral ScaffoldReaction TypeKey FeaturesReported Enantioselectivity
Phase-Transfer CatalystCinchona AlkaloidAsymmetric AlkylationForms chiral ion pair to guide electrophile attack. austinpublishinggroup.comModerate to excellent (up to 99% ee) austinpublishinggroup.com
Bifunctional PTC1,2-trans-CyclohexanediamineAsymmetric Michael AdditionIncorporates a urea group for hydrogen bonding. mdpi.comGood enantioselectivities mdpi.com
Dirhodium(II) ComplexAdamantylglycineAsymmetric CyclopropanationCatalyzes carbene transfer from diazo compounds. organic-chemistry.orgHigh (88-98% ee) organic-chemistry.org
Dirhodium(II) ComplexN-Tetrafluorobenzoyl ThreonineIntramolecular Büchner ReactionEffective for donor/donor-carbene reactions. researchgate.netExcellent (up to >99% ee) researchgate.net

Exploration of Novel Reaction Catalysis

Beyond its synthesis, the reactivity of this compound is a fertile ground for exploring novel catalytic transformations. The inherent ring strain of the cyclopropane (B1198618) moiety and the presence of two chlorine atoms make it susceptible to a variety of ring-opening and rearrangement reactions.

Advances in Phase-Transfer Catalysis: The synthesis of the title compound itself has benefited from the development of novel phase-transfer catalysts. While traditional catalysts like benzyltriethylammonium chloride are effective, new "multi-site" catalysts, such as 1,4-bis(triethylmethylammonium)benzene dichloride, have shown higher reactivity. researchgate.net These catalysts possess more than one active cationic center, potentially increasing the efficiency of ion transport between the aqueous and organic phases where the dichlorocarbene is generated and consumed. researchgate.net

Transition Metal Catalysis for Transformations: The transformation of this compound and its derivatives is an area where novel catalysis is emerging. Gold and platinum catalysts, for example, have demonstrated the ability to control the reaction pathways of closely related 1-(alkynyl)-7-oxabicyclo[4.1.0]heptan-2-ones. acs.org Depending on the metal and ligand used, different cycloisomerization products can be selectively formed, highlighting the potential for catalyst-controlled divergent synthesis. acs.org Rhodium catalysts are also prominent in the chemistry of related bicyclo[4.1.0]heptane systems, particularly in mediating cycloisomerization of enynamides to afford oxabicyclo[4.1.0]heptene derivatives. nih.gov The application of these transition metal systems to activate and transform the dichlorocyclopropane ring of the title compound could unlock new synthetic pathways.

Table 2: Novel Catalytic Systems for Synthesis and Transformation of Bicyclo[4.1.0]heptanes
Catalytic SystemReactionSubstrate/PrecursorSignificance
Multi-site Phase-Transfer CatalystsDichlorocyclopropanationOlefins (e.g., 3,4-Dihydro-2H-pyran)Exhibit higher reactivity compared to single-site catalysts. researchgate.net
Gold(I) Catalysts (e.g., Ph₃PAuCl/AgBF₄)Cycloisomerization1-(Alkynyl)-7-oxabicyclo[4.1.0]heptan-2-onesDemonstrates catalyst-dependent product divergence. acs.org
Platinum(II) Catalysts (e.g., PtCl₂)[4+3] CycloadditionFuran-allene derivativesOffers alternative reactivity pathways to gold catalysis. acs.org
Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄)CycloisomerizationHeteroatom-bridged 1,6-enynamidesProvides access to related oxabicyclo[4.1.0]heptene structures. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. researchgate.net The integration of strained molecules like this compound into such sequences is a compelling but largely unexplored research frontier.

The potential of this compound in MCRs lies in its ability to act as a precursor to reactive intermediates. Under thermal, basic, or catalytic conditions, the dichlorocyclopropane ring can open to generate species such as chloro-dienes or allylic cations. unit.noacs.org These intermediates could, in principle, be trapped in situ by other components in the reaction mixture, initiating a cascade or domino sequence. For example, a base-induced ring-opening could generate an intermediate that participates in a subsequent cycloaddition or nucleophilic attack, all within a single pot.

While no direct examples involving this compound in an MCR have been prominently reported, the concept is well-precedented for other strained systems. The development of such a reaction would involve carefully tuning the conditions to trigger the initial ring-opening and ensure the subsequent steps proceed efficiently to build molecular complexity.

Table 3: Hypothetical Multicomponent Reactions Involving this compound
Initiation StepReactive IntermediatePotential Trapping Partner(s)Potential Product Class
Base-induced Ring Opening2-Chloro-2,3-dihydropyran derivativeDienophile (e.g., Maleimide)Polycyclic Heterocycles via Diels-Alder
Lewis Acid CatalysisAllylic CationNucleophile (e.g., Indole) and AldehydeComplex Pyran-substituted Heterocycles
Thermal Electrocyclic Ring OpeningAllylic ChlorideAmine and CO₂Functionalized Carbamates

Advanced Mechanistic Insights through Modern Techniques

A deep understanding of reaction mechanisms is crucial for controlling chemical reactivity and designing new transformations. For this compound, modern analytical and computational techniques are beginning to provide unprecedented insight into its behavior, particularly the fundamental process of cyclopropane ring-opening.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for probing the energetics of reaction pathways. For gem-dichlorocyclopropanes, DFT can be used to model transition states for ring-opening, predict the influence of substituents, and rationalize observed product distributions. Such studies have highlighted how the high ring strain and the electronic effects of the chlorine atoms contribute to the compound's reactivity, favoring electrocyclic ring-opening pathways under certain conditions. unit.no

Mechanochemistry and Single-Molecule Force Spectroscopy: A truly cutting-edge approach to studying reaction mechanisms is mechanochemistry, where mechanical force is used to induce chemical transformations. Recent studies on gem-dichlorocyclopropane (gDCC) derivatives have employed ultrasonication and single-molecule force spectroscopy (SMFS) to literally pull the molecules apart. duke.edunsf.govthieme-connect.de These experiments have demonstrated that the stereochemical outcome of the electrocyclic ring-opening can be dictated by the direction of the applied force, forcing the reaction through symmetry-allowed pathways that may differ from thermally activated ones. nsf.gov For example, SMFS can measure the precise force required to open the ring on a millisecond timescale, providing data that correlates with computational models of the transition state geometry under load. duke.eduthieme-connect.de This research provides profound insights into the relationship between mechanical stress and chemical reactivity at the single-molecule level.

Table 4: Advanced Techniques for Mechanistic Study of Dichlorocyclopropanes
TechniqueInformation ObtainedKey Findings
Density Functional Theory (DFT)Transition state energies, reaction pathways, charge distribution. Provides models for thermal isomerization and ring-opening mechanisms.
UltrasonicationBulk mechanochemical reactivity, product analysis. duke.edunsf.govInduces ring-opening and reveals stereochemical outcomes under mechanical stress. nsf.gov
Single-Molecule Force Spectroscopy (SMFS)Force-dependent reaction rates, activation lengths. duke.eduthieme-connect.deQuantifies the force required to activate specific reaction pathways (e.g., disrotatory opening). thieme-connect.de
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization of reactants and products. nih.govstackexchange.comUsed to identify products of ring-opening reactions, confirming reaction pathways. unit.nonih.gov

Q & A

Q. How do conflicting yield reports in synthesis methods arise?

  • Resolution : Ultrasonication (95% yield ) vs. PTC (45–75% ) discrepancies stem from carbene stability and side reactions (e.g., hydrolysis). Kinetic studies using online ESI-MS can identify competing pathways .

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